ethyl 2-[2-bromo-4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
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Overview
Description
Ethyl [2-bromo-4-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound that features a unique combination of functional groups, including a bromo group, a fluorophenyl group, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-bromo-4-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable phenolic precursor, followed by the introduction of the fluorophenyl group through nucleophilic substitution. The thiazolidinone ring is then formed via cyclization reactions involving appropriate thioamide and carbonyl compounds. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-bromo-4-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl [2-bromo-4-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl [2-bromo-4-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the bromo and fluorophenyl groups can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: This compound shares the bromo and ethyl acetate groups but lacks the thiazolidinone and fluorophenyl moieties.
Ethyl (4-bromo-2-fluorobenzoyl)acetate: Similar in structure but with a different arrangement of functional groups.
Ethyl 2-(4-bromo-2-fluorophenyl)acetate: Closely related but without the thiazolidinone ring.
Uniqueness
Ethyl [2-bromo-4-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-[2-bromo-4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a bromo substitution, and a fluoroaniline moiety, which are critical for its biological activity. The structural formula can be represented as follows:
This structure is significant as it suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, the presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity against tumor cells.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
9 | 1.61 ± 1.92 | Bcl-2 Jurkat |
10 | 1.98 ± 1.22 | A-431 |
These findings suggest that modifications to the thiazole structure can lead to improved anticancer efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .
Antimicrobial Activity
The compound's thiazole moiety has also been linked to antimicrobial properties. Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 6 mg/mL |
Escherichia coli | 6 mg/mL |
Compounds with substitutions similar to this compound have shown promising results comparable to standard antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cell survival and growth.
- Electrophilic Interactions : The bromo and fluoro groups may enhance electrophilic characteristics, allowing for more effective binding to nucleophilic sites on target molecules.
Study on Antitumor Efficacy
A study published in MDPI evaluated various thiazole derivatives for their antitumor efficacy. It was found that compounds similar to this compound exhibited potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The study emphasized the role of specific functional groups in enhancing anticancer activity .
Investigation of Antimicrobial Properties
Another research effort focused on the antimicrobial properties of substituted phenylthiazol derivatives. It was reported that compounds with similar structures effectively inhibited various bacterial strains, suggesting a broad-spectrum activity that could be harnessed for therapeutic use .
Properties
Molecular Formula |
C20H16BrFN2O4S |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-4-[(E)-[2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H16BrFN2O4S/c1-2-27-18(25)11-28-16-8-3-12(9-15(16)21)10-17-19(26)24-20(29-17)23-14-6-4-13(22)5-7-14/h3-10H,2,11H2,1H3,(H,23,24,26)/b17-10+ |
InChI Key |
VUEROPLEGYDAQH-LICLKQGHSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Origin of Product |
United States |
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